6-Bromo-5-chloro-4-methylpyridin-2-amine
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Overview
Description
6-Bromo-5-chloro-4-methylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-4-methylpyridin-2-amine typically involves the halogenation of 4-methylpyridin-2-amine. One common method is the bromination and chlorination of 4-methylpyridin-2-amine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-4-methylpyridin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products:
Scientific Research Applications
6-Bromo-5-chloro-4-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or conjugate used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar in structure but lacks the methyl group at the 4-position.
4-Methylpyridin-2-amine: Lacks the halogen substituents, making it less reactive in certain chemical reactions.
Uniqueness
6-Bromo-5-chloro-4-methylpyridin-2-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. The methyl group at the 4-position also contributes to its distinct chemical properties .
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
6-bromo-5-chloro-4-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(9)10-6(7)5(3)8/h2H,1H3,(H2,9,10) |
InChI Key |
LDZACRHUFNFUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)Br)N |
Origin of Product |
United States |
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